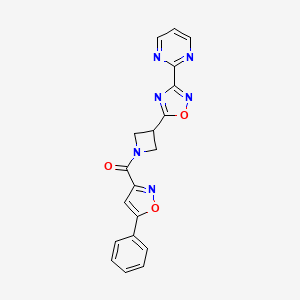

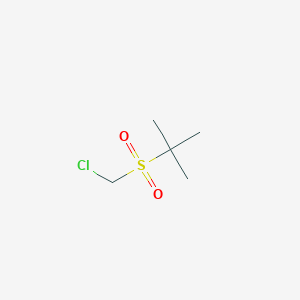

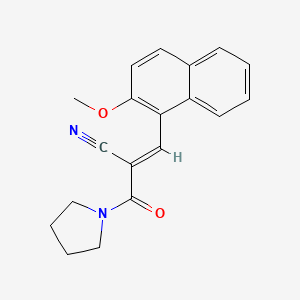

![molecular formula C16H22N2O5 B2545348 Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(tert-butylamino)carbonyl]amino}propanoate CAS No. 866144-46-9](/img/structure/B2545348.png)

Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(tert-butylamino)carbonyl]amino}propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(tert-butylamino)carbonyl]amino}propanoate" appears to be a complex ester with potential biological activity, given its structural features that include a benzodioxole moiety and tert-butylamino group. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and synthesis methods that could be relevant for understanding the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with careful selection of starting materials and reagents. For instance, the synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates involves the reaction of arylisothiocyanate derivatives with sodium methyl cyanoacetate, followed by a reaction with hydroxylamine under reflux conditions to yield the final product in good yields . Similarly, the synthesis of (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio)propanoate, an intermediate in the biosynthesis of biotin, involves esterification and protection steps starting from L-cystine . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds can provide insights into the conformation and potential reactivity of the target compound. For example, the crystal structure of O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine shows a trans-trans conformation of the tert-butoxycarbonyl group and a folded conformation of the side chain, with the phenyl rings being perpendicular to one another . This information can be useful in predicting the molecular conformation of "Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(tert-butylamino)carbonyl]amino}propanoate".

Chemical Reactions Analysis

The reactivity of the compound can be inferred from the functional groups present in its structure. The benzodioxole moiety, for example, is known to participate in various chemical reactions, and the presence of ester and amide functionalities suggests potential for hydrolysis, amidation, and other reactions. The review on 1,3-benzodioxole-5-propanol, α-methyl-, 5-acetate discusses the preparation of related fragrance materials, which could shed light on the fragrance potential and reactivity of the benzodioxole group in the compound of interest .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are crucial for its application and handling. While specific data for "Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(tert-butylamino)carbonyl]amino}propanoate" are not provided, the review of the fragrance material 1,3-benzodioxole-5-propanol, α-methyl-, 5-acetate includes a summary of physical properties that could be somewhat analogous, such as solubility, boiling point, and stability . These properties are important for the safe use and application of the compound in various contexts.

Aplicaciones Científicas De Investigación

1. Organic Synthesis and Chemical Reactions

- Vinylphosphonium Salt Mediated Reactions : The addition of catechol to methyl propiolate leads to the formation of methyl 2-(1,3-benzodioxol-2-yl)acetate, showcasing the use of similar compounds in organic synthesis processes (Yavari et al., 2006).

- Synthesis of Organometallic Analogs of Antibiotics : Methyl/tert-butyl-3-(1,2,3,4-tetrahydro-1-methyl-2-oxonaphthalen-1-yl)propanoate is synthesized as part of creating bioorganometallic analogs, indicating the role of similar compounds in medicinal chemistry (Patra et al., 2012).

2. Fragrance Industry

- Use as a Fragrance Ingredient : 1,3-Benzodioxole-5-propanol, a related compound, is used as a fragrance ingredient, highlighting the potential use of similar compounds in the fragrance industry (Mcginty et al., 2012).

3. Corrosion Inhibition

- Prevention of Carbon Steel Corrosion : The compound methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl) propanoate is studied for its effectiveness in preventing carbon steel corrosion in acidic solutions, suggesting a similar potential for related compounds (Hachama et al., 2016).

4. Catalytic Reactions

- Alkoxycarbonylation of Alkenes : Research on palladium catalysts used in alkoxycarbonylation of alkenes reveals the potential of related compounds in catalytic reactions, impacting the chemical industry (Dong et al., 2017).

5. Supramolecular Aggregation

- Study of Molecular-Electronic Structures : Research on 1-(6-amino-1,3-benzodioxol-5-yl)-3-arylprop-2-en-1-ones, which have structural similarities, offers insights into polarized molecular-electronic structures and supramolecular aggregation (Low et al., 2004).

Propiedades

IUPAC Name |

methyl 3-(1,3-benzodioxol-5-yl)-3-(tert-butylcarbamoylamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5/c1-16(2,3)18-15(20)17-11(8-14(19)21-4)10-5-6-12-13(7-10)23-9-22-12/h5-7,11H,8-9H2,1-4H3,(H2,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIHOAGJHLVVOGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NC(CC(=O)OC)C1=CC2=C(C=C1)OCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(tert-butylamino)carbonyl]amino}propanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Potassium 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/no-structure.png)

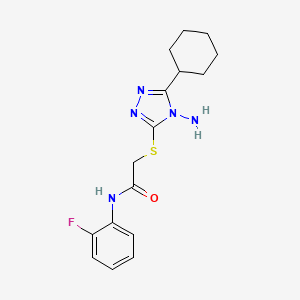

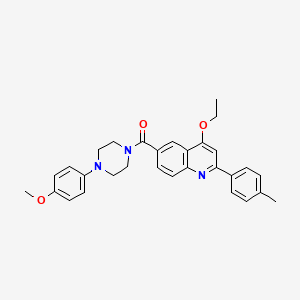

![4-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2545283.png)

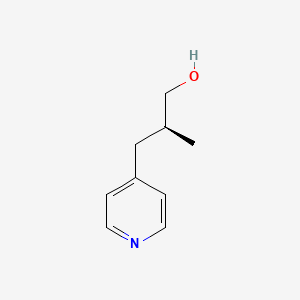

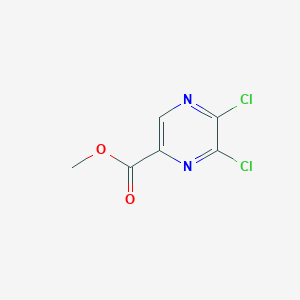

![Imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2545286.png)

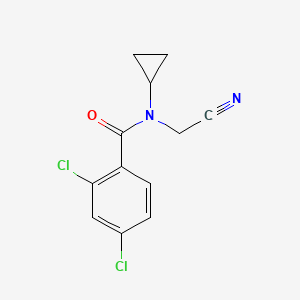

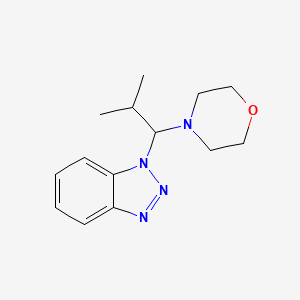

![3-[(3-Fluorophenyl)methylsulfanyl]-5-(4-methylphenyl)-1,2,4-triazol-4-amine](/img/structure/B2545288.png)